molecular formula C10H7FN2 B3041685 2-[(2-Fluorophenyl)methyl]propanedinitrile CAS No. 338965-16-5

2-[(2-Fluorophenyl)methyl]propanedinitrile

Cat. No.: B3041685
CAS No.: 338965-16-5
M. Wt: 174.17 g/mol
InChI Key: BPZXOWTXLOQRJA-UHFFFAOYSA-N
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Description

“2-[(2-Fluorophenyl)methyl]propanedinitrile” is an organic compound . It is also known as FDP or Fluoropropiophenone Dicarbonitrile.


Molecular Structure Analysis

The molecular formula of “this compound” is C10H7FN2 . The molecular weight is 174.18 g/mol .


Physical and Chemical Properties Analysis

The physical form of “this compound” is not specified in the available resources .

Scientific Research Applications

Organic Synthesis and Fluorinated Compounds

A practical synthesis method for producing 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain pharmaceuticals, showcases the significance of fluorinated intermediates in drug synthesis. This method offers a more accessible approach to producing fluorinated biphenyl compounds, which are crucial in the pharmaceutical industry for their potent biological activities (Qiu et al., 2009).

Fluorescence Imaging

In fluorescence imaging, fluorophores, including those based on fluorinated compounds, play a critical role. For example, methylene blue, a fluorescent dye, has seen novel applications in intraoperative fluorescent imaging, highlighting the potential of fluorinated molecules in enhancing imaging techniques for surgical and diagnostic purposes (Cwalinski et al., 2020).

Environmental Science

The environmental impact and degradation pathways of fluorinated chemicals, such as polyfluoroalkyl substances (PFAS), have been a concern. Research into the microbial degradation of PFAS indicates their persistence and transformation in the environment, shedding light on their fate and potential risks (Liu & Mejia Avendaño, 2013). Understanding the degradation pathways is crucial for assessing environmental exposure and developing remediation strategies.

Fluoroalkylation in Aqueous Media

The development of fluoroalkylation methods in water represents a significant advancement towards environmentally benign synthesis, allowing the incorporation of fluorinated groups into target molecules more efficiently and with less environmental impact. This area of research is pivotal for the sustainable production of fluorinated pharmaceuticals and agrochemicals (Song et al., 2018).

Safety and Hazards

The safety information available indicates that exposure to “2-[(2-Fluorophenyl)methyl]propanedinitrile” should be avoided. It is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-4,8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZXOWTXLOQRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C#N)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501268343
Record name 2-[(2-Fluorophenyl)methyl]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501268343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338965-16-5
Record name 2-[(2-Fluorophenyl)methyl]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338965-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Fluorophenyl)methyl]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501268343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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